molecular formula C9H8ClN3O B7575997 2-chloro-N-(1H-indazol-4-yl)acetamide

2-chloro-N-(1H-indazol-4-yl)acetamide

Cat. No. B7575997
M. Wt: 209.63 g/mol
InChI Key: MFLCYMDYYHLOFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(1H-indazol-4-yl)acetamide is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of indazole derivatives, which have been shown to exhibit a wide range of biological activities.

Scientific Research Applications

2-chloro-N-(1H-indazol-4-yl)acetamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

Mechanism of Action

The mechanism of action of 2-chloro-N-(1H-indazol-4-yl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are important for cancer cell growth and survival. Specifically, it has been shown to inhibit the activity of protein kinases, which are enzymes that play a critical role in cell signaling and proliferation.
Biochemical and Physiological Effects
In addition to its antitumor and anti-inflammatory effects, 2-chloro-N-(1H-indazol-4-yl)acetamide has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and other xenobiotics, which could have implications for drug interactions and toxicity. Additionally, it has been shown to affect the expression of certain genes involved in cell cycle regulation and apoptosis.

Advantages and Limitations for Lab Experiments

One advantage of using 2-chloro-N-(1H-indazol-4-yl)acetamide in lab experiments is its relatively low toxicity compared to other chemotherapeutic agents. Additionally, its broad spectrum of activity against different types of cancer cells makes it a potentially useful tool for studying cancer biology. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on 2-chloro-N-(1H-indazol-4-yl)acetamide. One area of focus could be on elucidating its mechanism of action in more detail, including identifying the specific enzymes and signaling pathways that it targets. Additionally, further studies could be conducted to investigate its potential as a therapeutic agent for specific types of cancer or inflammatory diseases. Finally, efforts could be made to improve its solubility and bioavailability, which could enhance its usefulness as a tool for studying cancer biology and drug metabolism.

Synthesis Methods

The synthesis of 2-chloro-N-(1H-indazol-4-yl)acetamide involves the reaction of 4-chloro-1H-indazole with chloroacetyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of the desired product, which can be purified using standard techniques such as column chromatography.

properties

IUPAC Name

2-chloro-N-(1H-indazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O/c10-4-9(14)12-7-2-1-3-8-6(7)5-11-13-8/h1-3,5H,4H2,(H,11,13)(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFLCYMDYYHLOFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2)C(=C1)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(1H-indazol-4-yl)acetamide

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